molecular formula C14H23N5O B7080347 N,N-dimethyl-2-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]acetamide

N,N-dimethyl-2-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7080347
M. Wt: 277.37 g/mol
InChI Key: MVMMFYPIGIIRSI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]acetamide: is a synthetic organic compound that belongs to the class of diazepanes and pyrimidines. This compound is characterized by its unique structure, which includes a diazepane ring fused with a pyrimidine moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-12-9-13(16-11-15-12)19-6-4-5-18(7-8-19)10-14(20)17(2)3/h9,11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMFYPIGIIRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCN(CC2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]acetamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is introduced via a condensation reaction between suitable aldehydes or ketones and amidines or guanidines.

    Coupling of Diazepane and Pyrimidine Rings: The final step involves coupling the diazepane and pyrimidine rings through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the diazepane or pyrimidine rings can be substituted with various nucleophiles under basic or acidic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted diazepane and pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.

    Molecular Probes: It is used as a molecular probe in studying biological pathways and interactions.

Medicine:

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Drug Delivery: It is used in the design of drug delivery systems to improve the bioavailability and targeting of therapeutic agents.

Industry:

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Polymer Science: It is utilized in the development of polymers with specific functional properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of N,N-dimethyl-2-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    N,N-dimethyl-4-(6-methylpyrimidin-4-yl)-1,4-diazepane: Similar structure but lacks the acetamide group.

    2,4-diamino-6-dimethylamino-1,3,5-triazine: Contains a triazine ring instead of a pyrimidine ring.

    2-anilinopyrimidines: Similar pyrimidine core but with aniline substituents.

Uniqueness: N,N-dimethyl-2-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]acetamide is unique due to its combined diazepane and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, distinguishing it from other similar compounds.

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